2-(2,5-Dichlorophenyl)-butanedioic acid

Description

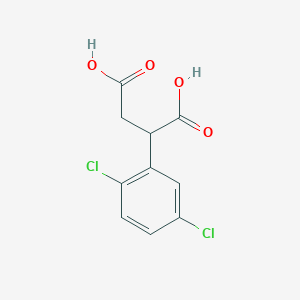

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2O4 |

|---|---|

Molecular Weight |

263.07 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)butanedioic acid |

InChI |

InChI=1S/C10H8Cl2O4/c11-5-1-2-8(12)6(3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16) |

InChI Key |

UOOWQWGXQJXWIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

The Academic Inquiry into Dichlorophenyl Substituted Succinic Acid Derivatives

The presence of a dichlorophenyl group attached to a succinic acid backbone places 2-(2,5-Dichlorophenyl)-butanedioic acid within a class of compounds that has garnered considerable attention from the scientific community. The substitution of chlorine atoms on the phenyl ring can significantly alter the electronic and steric properties of the molecule, influencing its reactivity, solubility, and, most importantly, its interaction with biological targets.

Research into dichlorophenyl-substituted compounds spans a wide array of applications. For instance, various derivatives have been investigated for their potential as ligands for dopamine (B1211576) receptors, which are crucial in the central nervous system. nih.gov The design and synthesis of these molecules are often aimed at achieving high affinity and selectivity for specific receptor subtypes, a key aspect in the development of targeted therapeutics. nih.gov Furthermore, other related structures have been explored for their utility in the preparation of novel heterocyclic compounds with expected biological activities. mdpi.com The underlying principle in this area of research is that the dichlorophenyl moiety can serve as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

While direct research on this compound is not extensively documented in publicly available literature, the broader interest in analogous compounds such as 2-(2,4-dichlorophenyl)-butanedioic acid and N-(2,5-Dichlorophenyl)succinamic acid suggests a latent potential for the 2,5-dichloro isomer. axsyn.comechemi.com The variation in the chlorine substitution pattern on the phenyl ring can lead to distinct biological effects, making each isomer a unique subject for investigation.

The Versatile Butanedioic Acid Scaffold in Science

The butanedioic acid, or succinic acid, scaffold is a cornerstone in both chemical biology and synthetic chemistry. Its significance stems from its natural occurrence and central role in metabolism, as well as its utility as a versatile building block in the synthesis of more complex molecules. ontosight.aiwikipedia.org

In the realm of chemical biology, succinic acid is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms. ontosight.aiwikipedia.org This inherent biological relevance makes the succinic acid scaffold an attractive starting point for the design of molecules that can modulate biological processes. Its dicarboxylic acid nature allows for the formation of various derivatives, including esters and amides, which can mimic or interfere with natural substrates of enzymes.

From a synthetic chemistry perspective, the butanedioic acid structure provides a flexible and functionalizable platform. The two carboxylic acid groups offer multiple points for chemical modification, enabling the construction of diverse molecular architectures. mdpi.com This adaptability has been exploited in the development of molecular scaffolds, which are core structures upon which other chemical groups can be systematically added to create libraries of compounds for drug discovery and other applications. mdpi.com The use of such scaffolds allows for the systematic exploration of chemical space and the optimization of molecular properties. mdpi.com

The combination of a biologically relevant core with the synthetically versatile nature of the butanedioic acid scaffold underpins its widespread use in the development of new materials and potential therapeutic agents.

The Research Horizon: Gaps in the Knowledge of 2 2,5 Dichlorophenyl Butanedioic Acid

Established Synthetic Routes for this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the carbon-carbon bond between the phenyl ring and the butanedioic acid backbone.

Esterification and Subsequent Hydrolysis Strategies for Butanedioic Acid Derivatization

One potential, though less direct, route involves the initial esterification of butanedioic acid (succinic acid) or its anhydride to produce a diester, such as diethyl succinate. This step is typically acid-catalyzed and serves to protect the carboxylic acid functionalities and enhance the reactivity of the α-carbons. The resulting diethyl succinate can then, in principle, be subjected to reactions that introduce the 2,5-dichlorophenyl group at the α-position. However, direct arylation at this position is challenging. A more plausible, albeit multi-step, approach would involve the generation of a carbanion from diethyl succinate, which could then react with a suitable electrophilic 2,5-dichlorophenyl species.

The final and crucial step in this strategy is the hydrolysis of the resulting substituted diester to yield the desired this compound. This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, initially forms the disodium salt of the diacid, which is then protonated with a strong acid to liberate the free dicarboxylic acid.

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagent | Solvent | Temperature | Product |

| Acidic | H₂SO₄ or HCl | Water/Alcohol | Reflux | Dicarboxylic Acid |

| Basic | NaOH or KOH | Water/Alcohol | Reflux | Disodium Salt (requires acidification) |

Knoevenagel Condensation Approaches Involving Dichlorophenyl Precursors

A more direct and widely applicable method for the synthesis of α-aryl succinic acids involves the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst.

For the synthesis of this compound, a plausible route begins with the Knoevenagel condensation of 2,5-dichlorobenzaldehyde with diethyl succinate. A more established and related approach is the Stobbe condensation, which specifically reacts aldehydes or ketones with succinic esters in the presence of a strong base like sodium ethoxide or potassium tert-butoxide to form an alkylidene succinic acid or its corresponding monoester. wikipedia.orgunacademy.comdrhnsp.orgorganicreactions.orgslideshare.net

The mechanism of the Stobbe condensation involves the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the product. wikipedia.org The resulting product from the condensation of 2,5-dichlorobenzaldehyde with diethyl succinate would be 2-(2,5-dichlorobenzylidene)succinic acid monoester. Subsequent catalytic hydrogenation of the double bond would yield the saturated 2-(2,5-dichlorophenyl)succinate monoester. The final step would be the hydrolysis of the remaining ester group to afford the target dicarboxylic acid.

Table 2: Illustrative Stobbe Condensation and Subsequent Steps

| Step | Reactants | Reagents/Catalyst | Product |

| 1. Stobbe Condensation | 2,5-Dichlorobenzaldehyde, Diethyl Succinate | NaOEt or KOtBu | Diethyl 2-(2,5-dichlorobenzylidene)succinate |

| 2. Hydrolysis (Partial) | Diethyl 2-(2,5-dichlorobenzylidene)succinate | NaOH (aq), then H⁺ | 2-(2,5-Dichlorobenzylidene)succinic acid monoester |

| 3. Hydrogenation | 2-(2,5-Dichlorobenzylidene)succinic acid monoester | H₂, Pd/C | 2-(2,5-Dichlorophenyl)succinic acid monoester |

| 4. Hydrolysis (Full) | 2-(2,5-Dichlorophenyl)succinic acid monoester | H₂SO₄ (aq) or NaOH (aq), then H⁺ | This compound |

Advanced Catalytic Methods in the Synthesis of Dichlorophenylsuccinic Acids

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, related catalytic approaches can be inferred.

For instance, transition-metal-catalyzed cross-coupling reactions could potentially be employed. A strategy might involve the coupling of a 2,5-dichlorophenylboronic acid or a related organometallic reagent with a suitable four-carbon synthon containing two carboxylic acid functionalities (or their protected forms). Catalysts based on palladium, nickel, or copper could facilitate such a transformation.

Another area of advanced catalysis relevant to the synthesis is the catalytic hydrogenation of unsaturated precursors, as mentioned in the Stobbe condensation route. The use of heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts such as Wilkinson's catalyst allows for the efficient and stereoselective reduction of the carbon-carbon double bond. srce.hr Recent research into the hydrogenation of succinic acid and its derivatives has explored various catalytic systems, including bimetallic catalysts, which could potentially be adapted for the reduction of unsaturated dichlorophenylsuccinic acid precursors. srce.hr

Functional Group Transformations and Derivatization of this compound

The presence of two carboxylic acid groups and a dichlorinated aromatic ring in this compound offers numerous opportunities for further chemical modification and derivatization.

Reactions at the Carboxylic Acid Functionalities

The two carboxylic acid groups are the most reactive sites in the molecule and can undergo a variety of transformations common to this functional group.

Esterification: The dicarboxylic acid can be converted to its corresponding diester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk Alternatively, milder methods such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed, particularly for acid-sensitive substrates. organic-chemistry.org

Amide Formation: The carboxylic acid groups can be converted to amides by reaction with amines. Direct reaction is often inefficient due to salt formation. Therefore, activating agents are typically used. Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond. fishersci.co.ukorgoreview.comchemistrysteps.comlibretexts.orgyoutube.com

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comic.ac.ukyoutube.comambeed.com This reaction would convert this compound into 2-(2,5-dichlorophenyl)butane-1,4-diol. It is important to note that milder reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids. youtube.com

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid groups into more reactive acid chlorides. These acid chlorides are versatile intermediates for the synthesis of esters, amides, and other acyl derivatives.

Table 3: Common Reactions of the Carboxylic Acid Groups

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol, H⁺ or DCC/DMAP | Ester |

| Amide Formation | Amine, DCC or other coupling agents | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

Modifications of the Dichlorophenyl Moiety

The 2,5-dichlorophenyl ring is generally less reactive than the carboxylic acid groups. However, it can still undergo certain transformations, primarily electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The presence of two chlorine atoms, which are deactivating but ortho-, para-directing, and the succinic acid moiety, which is also deactivating, makes further electrophilic substitution on the aromatic ring challenging. minia.edu.egminia.edu.egwikipedia.orgtotal-synthesis.commasterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and would likely lead to a mixture of products, with substitution occurring at the positions ortho and para to the chlorine atoms that are not sterically hindered.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the dichlorophenyl ring is also possible, particularly if there are additional activating groups present on the ring. wikipedia.orglibretexts.orgnih.govfishersci.co.ukmasterorganicchemistry.com The displacement of one or both of the chlorine atoms by strong nucleophiles would require forcing conditions (high temperature and pressure) unless the ring is further activated by strongly electron-withdrawing groups.

Synthesis of Amic and Imide Derivatives from this compound

The transformation of this compound into its corresponding amic and imide derivatives represents a significant area of synthetic chemistry. These transformations typically proceed through an initial conversion of the dicarboxylic acid to its cyclic anhydride, 3-(2,5-dichlorophenyl)dihydrofuran-2,5-dione. This anhydride serves as a key intermediate for the synthesis of a variety of N-substituted derivatives.

The general synthesis of amic acids from this intermediate involves the nucleophilic acyl substitution by an amine. mdpi.combeilstein-archives.org The reaction is typically carried out by treating the anhydride with a primary or secondary amine in a suitable solvent at room temperature. imist.ma This process involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the furan-dione ring and the formation of an amic acid. This reaction is generally high-yielding and proceeds under mild conditions. mdpi.com

Subsequent cyclodehydration of the amic acid intermediate yields the corresponding cyclic imide. mdpi.com A common and efficient method for this cyclization is the treatment of the amic acid with thionyl chloride (SOCl₂) in refluxing dry ethanol. imist.maimist.ma This reagent facilitates the intramolecular condensation by converting the carboxylic acid group into a more reactive acyl chloride intermediate, which is then readily attacked by the amide nitrogen to form the five-membered imide ring. Other methods for cyclodehydration include heating or the use of dehydrating agents like acetic anhydride. mdpi.comnih.gov

Amic Acid Formation : Reaction of 3-(2,5-dichlorophenyl)dihydrofuran-2,5-dione with an amine (R-NH₂).

Imide Formation : Cyclization of the resulting amic acid, for example, using thionyl chloride.

Table 1: Generalized Synthesis of Amic and Imide Derivatives

| Step | Reactant 1 | Reactant 2 | Key Reagent/Condition | Product |

| 1 | 3-(2,5-Dichlorophenyl)dihydrofuran-2,5-dione | Primary/Secondary Amine | Room Temperature | 4-amino-2-(2,5-dichlorophenyl)-4-oxobutanoic acid derivative (Amic Acid) |

| 2 | Amic Acid Derivative | - | Thionyl Chloride (SOCl₂), Heat | 1-substituted-3-(2,5-dichlorophenyl)pyrrolidine-2,5-dione (Imide) |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

This compound is a chiral compound, possessing a stereocenter at the C2 position of the butanedioic acid chain. Consequently, it can exist as a pair of enantiomers, (R)-2-(2,5-dichlorophenyl)-butanedioic acid and (S)-2-(2,5-dichlorophenyl)-butanedioic acid. The separation and synthesis of these individual enantiomers are crucial for applications where stereochemistry is a determining factor.

Chiral Resolution

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org A common and effective method for the resolution of carboxylic acids is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic this compound with a chiral resolving agent, which is typically a commercially available, enantiomerically pure amine such as (R)- or (S)-1-phenylethylamine. wikipedia.org

The reaction between the racemic acid and the chiral amine results in the formation of two diastereomeric salts. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. The chiral resolving agent can then be recovered and reused.

The key steps in chiral resolution by diastereomeric salt formation are:

Salt Formation : Reaction of the racemic acid with an enantiopure chiral amine.

Separation : Fractional crystallization to isolate one of the diastereomeric salts.

Liberation : Acidification of the isolated salt to yield the enantiomerically pure acid.

Table 2: Chiral Resolution via Diastereomeric Salt Formation

| Step | Starting Material | Reagent | Intermediate Product | Final Product |

| 1 | (R,S)-2-(2,5-Dichlorophenyl)-butanedioic acid | (R)-1-Phenylethylamine | Diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine] | - |

| 2 | Mixture of diastereomeric salts | - | Isolated less soluble diastereomeric salt | - |

| 3 | Isolated diastereomeric salt | Strong Acid (e.g., HCl) | - | Enantiomerically pure this compound |

Stereoselective Synthesis

As an alternative to resolving a racemic mixture, stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved through various asymmetric synthesis strategies. For substituted succinic acid derivatives, one approach involves the use of chiral auxiliaries. rsc.org A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Another advanced strategy is asymmetric catalysis, such as asymmetric hydrogenation or alkylation. rsc.orgnih.gov For instance, a prochiral precursor, such as (2,5-dichlorophenyl)maleic anhydride, could potentially be hydrogenated using a chiral catalyst to selectively produce one enantiomer of the target compound. These methods offer an efficient route to chiral compounds by avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The structure contains a chiral center at the carbon atom bonded to the dichlorophenyl ring, which renders the two methylene (CH₂) protons diastereotopic, meaning they are chemically non-equivalent and will resonate at different frequencies.

The anticipated signals include:

Carboxylic Acid Protons (-COOH): Two broad singlet signals are expected in the highly deshielded region of the spectrum, typically between δ 10.0 and 13.0 ppm. ucl.ac.uk The acidic nature of these protons and their potential for hydrogen bonding contributes to the broadness of the signals.

Aromatic Protons (Ar-H): The 2,5-dichlorophenyl ring contains three aromatic protons. Their chemical shifts would appear in the range of δ 7.2-7.5 ppm. The proton at position 6 (ortho to the succinic acid substituent) would likely appear as a doublet. The protons at positions 3 and 4 would exhibit a more complex splitting pattern, likely a doublet and a doublet of doublets, respectively, due to their coupling with each other.

Methine Proton (-CH-): The proton on the carbon directly attached to the aromatic ring is deshielded by both the ring and the adjacent carboxyl group. Its signal is predicted to be a multiplet, likely a doublet of doublets, in the δ 4.0-4.5 ppm region, resulting from coupling to the two non-equivalent methylene protons.

Methylene Protons (-CH₂-): The two diastereotopic methylene protons are expected to resonate as separate multiplets in the δ 2.8-3.5 ppm range. Each proton will be split by the other methylene proton (geminal coupling) and the methine proton (vicinal coupling), leading to complex patterns, likely two distinct doublets of doublets.

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet (2H) | Chemical shift is concentration and solvent dependent. |

| Ar-H | 7.2 - 7.5 | Multiplets (3H) | Complex splitting due to coupling between the three aromatic protons. |

| -CH- | 4.0 - 4.5 | Doublet of Doublets (1H) | Coupled to the two diastereotopic -CH₂- protons. |

| -CH₂- | 2.8 - 3.5 | Multiplets (2H) | Two separate signals due to diastereotopicity, each likely a doublet of doublets. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms.

The anticipated resonance assignments are:

Carboxyl Carbons (-COOH): The carbons of the two carboxylic acid groups are the most deshielded, appearing far downfield in the spectrum, typically between δ 170 and 180 ppm. docbrown.info

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons in the δ 125-140 ppm range. The two carbons directly bonded to the electronegative chlorine atoms (C2 and C5) will have distinct chemical shifts compared to the other four aromatic carbons. The carbon atom attached to the butanedioic acid moiety (C1) will also have a unique resonance.

Methine Carbon (-CH-): The methine carbon, being attached to the aromatic ring and a carboxyl group, is expected to resonate around δ 45-55 ppm.

Methylene Carbon (-CH₂-): The methylene carbon is predicted to appear in the δ 35-45 ppm region. docbrown.info

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| Ar-C (C-Cl) | 130 - 135 |

| Ar-C (C-H & C-C) | 125 - 140 |

| -CH- | 45 - 55 |

| -CH₂- | 35 - 45 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid groups.

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. jyoungpharm.org

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Medium bands appearing just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid. mdpi.commdpi.com

C-O Stretch & O-H Bend: Medium to strong bands are expected in the 1200-1450 cm⁻¹ region, corresponding to C-O stretching and O-H bending vibrations.

C-Cl Stretch: Absorptions for the carbon-chlorine bonds are typically found in the fingerprint region, between 1000 and 1100 cm⁻¹.

| Predicted FT-IR Data for this compound | ||

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O Stretch / O-H Bend | 1200 - 1450 | Medium to Strong |

| C-Cl Stretch | 1000 - 1100 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the dichlorophenyl ring. The C-Cl stretches would also be Raman active. The C=O stretch would be observable but likely weaker than in the IR spectrum, whereas the O-H stretch would be very weak. This technique is particularly useful for analyzing the low-frequency vibrations that provide a unique molecular fingerprint.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₁₀H₈Cl₂O₄, corresponding to a molecular weight of approximately 262.0 g/mol .

Key features expected in the mass spectrum include:

Molecular Ion Peak (M⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with an expected intensity ratio of approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.

Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of a carboxyl group (-COOH, M-45), and the loss of carbon dioxide (M-44). libretexts.orgnih.gov Other expected fragments would arise from the cleavage of the C-C bond between the methine carbon and the aromatic ring or the C-C bond within the butanedioic acid chain.

| Predicted Mass Spectrometry Data for this compound | |

| m/z Value | Predicted Fragment Identity |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (e.g., ~262, 264, 266) |

| [M-18]⁺ | Loss of H₂O |

| [M-45]⁺ | Loss of -COOH |

| [M-44]⁺ | Loss of CO₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₀H₈Cl₂O₄, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₀H₈³⁵Cl₂O₄ | Most abundant | 261.9799 |

| C₁₀H₈³⁵Cl³⁷ClO₄ | M+2 isotope | 263.9770 |

The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The M+2 peak, arising from the presence of one ³⁷Cl isotope, would be expected to have a relative intensity of approximately 65% of the monoisotopic peak (M), which corresponds to the molecule containing two ³⁵Cl isotopes. This distinctive pattern is a key signature for identifying compounds containing two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound has not been detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of dicarboxylic acids and related aromatic compounds.

Upon collisional activation, the deprotonated molecule [M-H]⁻ would likely undergo fragmentation through several key pathways:

Decarboxylation: Loss of a molecule of carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for carboxylic acids. This could occur from either of the two carboxylic acid groups.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O, 18 Da), is another potential fragmentation route, particularly in the presence of adjacent functional groups.

Cleavage of the Butanedioic Acid Chain: Fragmentation of the succinic acid backbone could lead to various smaller fragment ions.

Cleavage at the Phenyl-Carbon Bond: The bond between the dichlorophenyl ring and the butanedioic acid moiety could cleave, resulting in ions corresponding to the dichlorophenyl group and the butanedioic acid fragment.

Table 2: Predicted Fragmentation Ions for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Predicted Product Ion (m/z) |

| 261 | CO₂ | 217 |

| 261 | H₂O | 243 |

| 217 | CO₂ | 173 |

The fragmentation pattern would provide valuable information for confirming the structure of the molecule and for developing quantitative analytical methods.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound itself is not available in the surveyed literature, the crystal structure of the closely related compound, N-(2,5-Dichlorophenyl)succinamic acid, offers significant insights into the likely solid-state conformation and intermolecular interactions. nih.gov

Conformational Analysis in Crystalline States

The conformation of a molecule in the solid state is influenced by a combination of intramolecular and intermolecular forces. In the analogous N-(2,5-Dichlorophenyl)succinamic acid, the conformation of the N-H bond in the amide segment is syn with respect to the ortho-chlorine atom and anti to the meta-chlorine atom of the benzene (B151609) ring. nih.gov This suggests that steric and electronic interactions with the substituents on the phenyl ring play a crucial role in determining the local geometry.

For this compound, it is expected that the dichlorophenyl ring would be twisted relative to the plane of the butanedioic acid chain to minimize steric hindrance. The rotational freedom around the C-C single bonds of the succinic acid moiety allows for various conformations, which would be influenced by the crystal packing forces. The carboxylic acid groups themselves are likely to adopt a conformation that facilitates strong hydrogen bonding. nih.gov

Intermolecular Interactions and Crystal Packing

Intermolecular interactions are fundamental to the formation and stability of the crystal lattice. In crystalline N-(2,5-Dichlorophenyl)succinamic acid, intermolecular O-H···O and N-H···O hydrogen bonds are the primary forces that direct the molecular packing, forming chains that create a sheet-like structure. nih.gov

For this compound, it is highly probable that the crystal packing would be dominated by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules. Carboxylic acids typically form centrosymmetric dimers through O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers can then be further linked into chains or sheets.

Computational and Theoretical Investigations of 2 2,5 Dichlorophenyl Butanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a foundational understanding of a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comresearchgate.net DFT calculations focus on the electron density, a more manageable property than the complex wave function of a many-electron system, to determine the molecule's energy and other properties.

For 2-(2,5-Dichlorophenyl)-butanedioic acid, DFT would be employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a host of electronic properties and reactivity descriptors can be calculated. These parameters help in predicting the chemical behavior of the molecule. ppor.az

Key Reactivity Parameters Derived from DFT:

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. A more negative chemical potential indicates higher stability.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large gap between its highest and lowest energy orbitals is considered "hard" and less reactive. ijastems.org

Global Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive. ijastems.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. ijastems.org

| Parameter | Symbol | Typical Calculated Value (Illustrative) | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | -4.5 eV | Indicates the molecule's general stability and electronegativity. |

| Chemical Hardness | η | 3.0 eV | A moderate value suggests reasonable kinetic stability. |

| Global Softness | S | 0.33 eV⁻¹ | Reflects the molecule's polarizability and reactivity. |

| Electrophilicity Index | ω | 3.38 eV | Quantifies the molecule's capacity to act as an electrophile. |

Prediction of Acid Dissociation Constants (pKa) via Quantum Chemical Models

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule in a solution. For this compound, which has two carboxylic acid groups, there will be two distinct pKa values (pKa1 and pKa2). Quantum chemical models can predict these values with considerable accuracy. rsc.orgresearchgate.net

The prediction process typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often water. rsc.orgresearchgate.net This is achieved by computing the energies of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule. Solvation effects are crucial and are incorporated using continuum solvent models (like SMD or COSMO-RS) or by including explicit solvent molecules. rsc.orgresearchgate.net Combining quantum mechanical calculations with machine learning has also emerged as a powerful method for achieving high accuracy in pKa predictions. acs.orgnih.gov

| Dissociation Step | Description | Predicted pKa (Illustrative) |

|---|---|---|

| pKa1 | First deprotonation | ~3.8 |

| pKa2 | Second deprotonation | ~5.2 |

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring would be expected to increase the acidity (lower the pKa values) compared to unsubstituted butanedioic (succinic) acid.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. scispace.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. ppor.azijastems.org

For this compound, the HOMO is likely distributed over the electron-rich dichlorophenyl ring, while the LUMO may be localized around the electron-accepting carboxylic acid groups.

| Orbital/Parameter | Energy (Illustrative) | Implication |

|---|---|---|

| E(HOMO) | -7.5 eV | Electron-donating ability |

| E(LUMO) | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates high kinetic stability and low chemical reactivity. |

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

Conformational Landscapes and Rotational Isomerism

This compound possesses several single bonds, around which rotation can occur. This leads to different spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers). Some conformations will be more stable (lower in energy) than others due to factors like steric hindrance and intramolecular hydrogen bonding.

Computational methods can map the "conformational landscape" by systematically rotating the bonds and calculating the energy of each resulting structure. acs.org This helps identify the lowest-energy (most stable) conformers that the molecule is most likely to adopt. For butanedioic acid derivatives, the conformation around the central carbon-carbon bond (gauche vs. anti) is particularly important. acs.org The presence of the bulky dichlorophenyl group will significantly influence the preferred conformations.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties and behavior of a molecule can change dramatically in the presence of a solvent. frontiersin.org Computational models can simulate these effects to provide a more realistic picture of the molecule's behavior in a solution.

Solvent molecules can influence the conformational preferences of this compound. aps.orgnih.gov For example, in a polar solvent like water, conformations that maximize the exposure of the polar carboxylic acid groups to the solvent may be favored. Intramolecular hydrogen bonds that might be stable in the gas phase could be disrupted in favor of hydrogen bonding with water molecules. acs.org

Molecular dynamics simulations with explicit solvent molecules or quantum chemical calculations using continuum solvent models can be used to investigate these effects. frontiersin.orgmdpi.com These studies can reveal how the solvent alters the relative energies of different conformers and influences electronic properties such as the dipole moment and reactivity parameters. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This methodology is pivotal in modern drug discovery for predicting the activity of novel molecules, thereby optimizing the selection of candidates for synthesis and further testing. mdpi.com For this compound, QSAR models can provide insights into its potential biological interactions by analyzing its structural features in comparison to a dataset of analogous compounds with known activities.

The foundation of any QSAR model lies in the numerical representation of molecular structures through various descriptors. These descriptors quantify different aspects of a molecule's physicochemical properties. For this compound, a range of descriptors would be calculated to encapsulate its structural attributes. These are broadly categorized into topological, electronic, and steric descriptors.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

Topological Polar Surface Area (TPSA): Calculated from the surface areas of polar atoms, it is a good predictor of drug transport properties. ijbiotech.com

Number of Rotatable Bonds (nRotB): This descriptor relates to the conformational flexibility of the molecule.

Electronic Descriptors: These descriptors are related to the electron distribution within the molecule and are often calculated using quantum chemical methods. researchgate.net Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are indicative of a molecule's ability to donate or accept electrons, respectively, and are related to its reactivity. ucsb.edu

Partial Atomic Charges: These describe the distribution of charge across the atoms of the molecule.

Steric Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule, which are crucial for its binding to a biological target. Examples include:

Molecular Volume (V): The volume occupied by the molecule.

Surface Area (SA): The total surface area of the molecule.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.

A hypothetical set of calculated molecular descriptors for this compound is presented in the interactive table below.

| Descriptor Category | Descriptor Name | Hypothetical Value | Unit |

| Topological | Molecular Weight (MW) | 263.08 | g/mol |

| Topological Polar Surface Area (TPSA) | 74.60 | Ų | |

| Number of Rotatable Bonds (nRotB) | 4 | ||

| Electronic | HOMO Energy | -7.25 | eV |

| LUMO Energy | -1.15 | eV | |

| Dipole Moment | 3.5 | Debye | |

| Steric | Molecular Volume (V) | 210.5 | ų |

| Surface Area (SA) | 250.2 | Ų | |

| LogP | 2.8 |

Once the molecular descriptors for a series of compounds, including this compound, are calculated, a predictive QSAR model can be developed. This involves establishing a mathematical equation that links these descriptors to a measured biological activity, such as the half-maximal inhibitory concentration (IC50) against a specific enzyme or the cytotoxic concentration against a cancer cell line.

The process typically involves the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined in vitro biological activities is compiled.

Descriptor Calculation: Molecular descriptors are calculated for all compounds in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate a QSAR equation.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a separate test set of compounds.

For instance, a hypothetical QSAR model for the in vitro inhibition of a target enzyme by a series of dichlorophenyl-substituted carboxylic acids might yield an equation like:

pIC50 = 0.75 * LogP - 0.21 * TPSA + 0.15 * (HOMO-LUMO gap) + 2.5

This equation would suggest that higher lipophilicity (LogP) and a larger HOMO-LUMO gap contribute positively to the inhibitory activity, while a larger polar surface area (TPSA) is detrimental.

The predictive performance of such a model can be summarized in a data table. The following interactive table illustrates a hypothetical validation of a QSAR model for predicting the in vitro activity of a series of compounds related to this compound.

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |

| Compound 1 | 5.2 | 5.1 | 0.1 |

| Compound 2 | 4.8 | 4.9 | -0.1 |

| Compound 3 | 5.5 | 5.4 | 0.1 |

| Compound 4 | 4.6 | 4.7 | -0.1 |

| Compound 5 | 5.9 | 5.8 | 0.1 |

| This compound | N/A | 5.3 (Predicted) | N/A |

Such a validated QSAR model could then be used to predict the in vitro biological activity of this compound before its synthesis and experimental testing, thereby guiding further research and development efforts.

No Information Available on the Environmental Dynamics and Degradation Pathways of this compound

Following a comprehensive search of available scientific literature, no specific data was found regarding the environmental dynamics, degradation pathways, or persistence of the chemical compound This compound . The requested article, structured around abiotic and biotic degradation mechanisms, cannot be generated due to the absence of research findings for this particular substance.

Extensive searches for information on the photolytic degradation, chemical oxidation, microbial degradation, and biodegradation intermediates of this compound did not yield any relevant results. The scientific and environmental databases queried appear to contain no studies focused on the environmental fate of this specific compound.

While information is available for other chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), dichlorobenzoic acids, and chlorophenols, these substances are structurally distinct from this compound. The presence and position of the chloro-substituents on the phenyl ring, as well as the nature of the attached aliphatic acid chain, significantly influence a compound's chemical and biological reactivity, and therefore its environmental behavior. Consequently, extrapolating data from these other compounds to predict the environmental dynamics of this compound would be scientifically unsound.

A search did identify a chemical supplier for a positional isomer, 2-(3,5-Dichlorophenyl)-butanedioic acid, but no environmental or toxicological data was associated with this listing.

Therefore, all sections and subsections of the requested article outline, including:

Environmental Dynamics and Degradation Pathways of 2 2,5 Dichlorophenyl Butanedioic Acid

Environmental Persistence and Transformation Products

remain unaddressed in scientific literature at this time. The creation of data tables and a detailed discussion of research findings are not possible without primary data.

Kinetic Studies of Degradation Rates

No data from kinetic studies on the degradation rates of 2-(2,5-Dichlorophenyl)-butanedioic acid could be located. Research detailing its half-life in various environmental compartments such as soil and water, or its susceptibility to abiotic degradation processes like hydrolysis and photolysis, has not been publicly documented.

Characterization of Stable Degradation Byproducts

Similarly, there is no available information identifying or characterizing the stable degradation byproducts of this compound. Scientific investigations into its transformation products under different environmental conditions have not been reported.

Advanced Applications of 2 2,5 Dichlorophenyl Butanedioic Acid in Chemical and Material Sciences

Role as a Precursor in Fine Chemical Synthesis

The bifunctional nature of 2-(2,5-dichlorophenyl)-butanedioic acid, possessing both aromatic and dicarboxylic acid moieties, makes it a plausible candidate as a precursor in the synthesis of various high-value chemicals.

Synthesis of Agrochemical Intermediates

The dichlorophenyl group is a common feature in many herbicides and pesticides. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. While direct synthesis pathways from this compound are not documented, its structure could theoretically be modified to produce novel agrochemical candidates. The carboxylic acid groups could be converted to other functional groups, and the dichlorophenyl ring could impart desired biological activity. Dicarboxylic acids, in general, can enhance the efficacy of some pesticides.

Production of Dyes and Pigments

Azo dyes, which constitute a significant class of synthetic colorants, often incorporate aromatic amines derived from compounds containing substituted phenyl rings. ontosight.aiontosight.aiwikipedia.orgplantarchives.orgunb.ca The 2,5-dichloroaniline (B50420) portion of this compound could potentially be utilized in the synthesis of azo dyes and pigments. Following the transformation of the butanedioic acid moiety, the resulting dichlorophenyl-containing intermediate could undergo diazotization and coupling reactions to produce colored compounds. The chlorine substituents on the aromatic ring can enhance the stability and lightfastness of the resulting dyes. Azo pigments are known for their use in plastics, rubbers, and paints.

Table 1: Potential Azo Dye Synthesis from a this compound Derivative

| Step | Reaction | Intermediate/Product | Potential Properties |

| 1 | Functional group transformation of butanedioic acid | 2,5-dichloroaniline derivative | Precursor for diazotization |

| 2 | Diazotization with nitrous acid | Dichlorophenyl diazonium salt | Highly reactive intermediate |

| 3 | Azo coupling with a coupling component | Azo dye/pigment | Colored compound with potential for high stability |

This table is a hypothetical representation of a synthetic route and properties.

Facilitation of Polymerization Reactions and Material Property Enhancement

Butanedioic acid (succinic acid) is a well-known monomer used in the production of polyesters. essentialchemicalindustry.org The presence of the dichlorophenyl substituent on the butanedioic acid backbone could introduce unique properties to polymers. It could potentially enhance thermal stability, flame retardancy, and modify the mechanical properties of the resulting polyesters. Copolyesters containing various functional groups are an active area of research to tailor polymer properties for specific applications. mdpi.com

Table 2: Potential Impact of this compound on Polymer Properties

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | The rigid aromatic ring can increase the polymer's resistance to thermal degradation. |

| Flame Retardancy | Increased | The presence of chlorine atoms can impart flame-retardant properties. |

| Mechanical Strength | Modified | The bulky dichlorophenyl group can affect chain packing and thus alter tensile strength and flexibility. |

| Chemical Resistance | Increased | The chlorinated aromatic ring may increase resistance to certain chemicals. |

This table outlines hypothetical enhancements based on general principles of polymer chemistry.

Catalytic Applications in Organic Transformations

The structural features of this compound also suggest its potential use in the development of novel catalytic systems.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. Dicarboxylic acids are a common class of ligands used in the synthesis of MOFs. bldpharm.comuniversityofgalway.iersc.org The butanedioic acid portion of this compound can coordinate with metal centers to form the framework structure. The dichlorophenyl group would be a functional side group within the pores of the MOF. This could be used to tune the properties of the MOF, such as its porosity, and to introduce specific binding sites for targeted applications like gas storage or separation. The synthesis of MOFs often involves combining polycarboxylic acids with metal salts under specific conditions. researchgate.netnih.gov

Role in Other Organocatalytic Systems

While no specific applications of this compound in organocatalysis have been reported, dicarboxylic acids can act as Brønsted acid catalysts in certain organic reactions. The acidity of the carboxylic acid groups and the steric and electronic properties of the dichlorophenyl substituent could influence the catalytic activity and selectivity in reactions such as esterifications, aldol (B89426) reactions, or Michael additions. Further research would be needed to explore these potential catalytic applications.

Analytical Method Development for Detection and Quantification

The effective analysis of "this compound" is fundamental for its potential applications in chemical and material sciences. This involves the development of precise and sensitive methods for its separation, detection, and quantification, often in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of organic acids. For a compound like this compound, a reversed-phase HPLC method would likely be the most effective approach. This method separates compounds based on their hydrophobicity.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds and would be well-suited for this analyte. The C18 stationary phase consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups, providing a nonpolar surface.

Mobile Phase: The mobile phase would typically be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is used to control the pH and ensure the carboxylic acid groups are in a consistent ionization state, which is crucial for reproducible retention times. An acidic pH (e.g., pH 3) would likely be used to suppress the ionization of the carboxylic acid groups, increasing their retention on the nonpolar stationary phase.

Detection: UV detection is a common method for compounds containing a chromophore. The dichlorophenyl group in the molecule is expected to absorb UV light. While simple carboxylic acids absorb around 210 nm, the aromatic ring with chlorine substituents will likely result in a stronger absorbance at a higher wavelength, possibly in the range of 210-280 nm. A photodiode array (PDA) detector could be employed to monitor a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength and assessment of peak purity.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but typical set of starting parameters for the HPLC analysis of this compound, based on methods for structurally similar compounds.

Spectroscopic methods are essential for both the identification and quantification of chemical compounds. For this compound, UV-Visible spectroscopy and mass spectrometry would be the most relevant techniques, especially when coupled with a separation method like HPLC.

UV-Visible Spectroscopy: As mentioned, the dichlorophenyl moiety acts as a chromophore. In a complex matrix, HPLC-UV/Vis would be the method of choice. The UV-Vis spectrum of the compound would provide information on its maximum absorbance wavelength (λmax), which is crucial for setting up a sensitive and selective detection method. For a related compound, 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, UV absorptions have been noted at 259.0, 209.0, and 191.0 nm. mdpi.com It is plausible that this compound would exhibit a similar UV absorption profile.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling highly specific detection and structural elucidation. When coupled with HPLC (LC-MS), it is a powerful tool for analyzing compounds in complex matrices.

For this compound, electrospray ionization (ESI) in negative ion mode would likely be effective, as it would readily deprotonate the carboxylic acid groups to form [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data:

| Ionization Mode | Ion | Calculated m/z |

| ESI Negative | [M-H]⁻ | 261.96 |

| ESI Negative | [M+Cl]⁻ | 296.93 |

| ESI Positive | [M+H]⁺ | 263.98 |

| ESI Positive | [M+Na]⁺ | 285.96 |

This table provides predicted m/z values for the molecular ion of this compound under different ESI conditions. These are theoretical values and would need to be confirmed by experimental analysis.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The future synthesis of 2-(2,5-dichlorophenyl)-butanedioic acid will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. Emerging strategies aim to mitigate these drawbacks.

Key areas of development include:

Catalytic C-H Activation: Direct functionalization of the dichlorobenzene ring or the butanedioic acid backbone through C-H activation would represent a significant leap in efficiency. This approach minimizes the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and operate under mild, environmentally benign conditions. Engineered enzymes could potentially construct the chiral center of the molecule with high enantiomeric excess.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. This technology is particularly well-suited for optimizing reaction conditions and can be integrated with real-time analytics for process monitoring.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of complex organic molecules, including novel substituted carboxamides. nih.gov

These advanced synthetic methods promise not only to make the production of this compound more sustainable but also to facilitate the creation of a diverse library of analogs for further investigation.

Advanced Computational Approaches for Predictive Modeling of Interactions and Reactivity

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new chemical entities. eurofinsdiscovery.com By modeling the behavior of this compound at the molecular level, researchers can predict its properties and guide experimental efforts. alliedacademies.orgjstar-research.com

Future computational studies will likely focus on:

Quantum Mechanics (QM): High-level QM calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. alliedacademies.orgacs.org This understanding is crucial for predicting its stability and reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. eurofinsdiscovery.commdpi.com This can help in identifying potential binding sites and understanding the conformational changes that occur upon binding.

Machine Learning (ML) and Artificial Intelligence (AI): ML models, trained on large datasets of chemical information, can rapidly predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics. eurofinsdiscovery.comacs.org AI-driven approaches can also be employed for de novo drug design, generating novel molecular structures with desired properties.

These predictive models will enable a more rational design of experiments, saving time and resources by prioritizing the most promising avenues of research.

Exploration of New Chemical Space through Derivatization and Scaffold Hopping

To explore the full potential of this compound, it is essential to investigate its structural analogs. Derivatization and scaffold hopping are two key strategies for navigating and expanding the relevant chemical space.

Derivatization: This involves making systematic modifications to the parent molecule. For this compound, this could include:

Altering the substitution pattern on the dichlorophenyl ring.

Modifying the carboxylic acid groups to esters, amides, or other functional groups.

Introducing substituents on the butanedioic acid backbone.

A variety of substituted butanedioic acid derivatives can be synthesized to explore structure-activity relationships. nist.govnist.gov

Scaffold Hopping: This more radical approach aims to identify new core structures (scaffolds) that maintain the desired biological activity but have a different molecular backbone. acs.orguniroma1.ittandfonline.comnih.govbiosolveit.de Computational methods, such as pharmacophore modeling and virtual screening, are often employed to identify isofunctional molecules with diverse chemical architectures. biosolveit.de The goal is to discover compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. uniroma1.ittandfonline.com

These strategies will be instrumental in identifying new lead compounds and optimizing their therapeutic potential.

Integration of Omics Technologies for Systems-Level Understanding of Biological Interactions

To understand the biological effects of this compound, a holistic, systems-level approach is necessary. Omics technologies, which provide a comprehensive snapshot of molecular changes within a biological system, are central to this endeavor. nih.gov

Key omics approaches include:

Genomics: To identify genetic factors that may influence the response to the compound.

Transcriptomics: To study how the compound alters gene expression patterns across the entire genome.

Proteomics: To analyze changes in protein expression and post-translational modifications.

Metabolomics: To profile the metabolic changes that occur in response to the compound.

By integrating data from these different omics layers, researchers can construct detailed models of the compound's mechanism of action and identify the biological pathways it perturbs. researchgate.netoup.comacs.org This "systems toxicology" approach provides a more complete picture of the compound's biological interactions than traditional, reductionist methods. researchgate.netacs.org

Design of Environmental Remediation Strategies Based on Degradation Insights

Given the presence of a dichlorinated phenyl ring, a structure found in some persistent organic pollutants, it is crucial to consider the environmental fate of this compound. Research into its degradation pathways will inform the development of effective remediation strategies.

Future research in this area should focus on:

Biodegradation: Investigating the ability of microorganisms to break down the compound. This involves identifying microbial strains that can metabolize chlorinated aromatic compounds and elucidating the enzymatic pathways involved.

Phytoremediation: Exploring the use of plants to remove, degrade, or contain the compound from soil and water. mdpi.comresearchgate.net Certain plants have shown the ability to take up and metabolize organic pollutants. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis, involve the generation of highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic pollutants. mdpi.com These methods are considered environmentally friendly for water treatment. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.